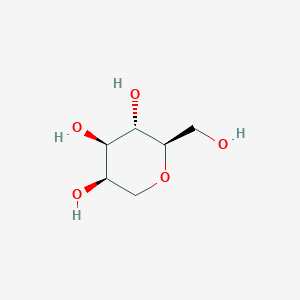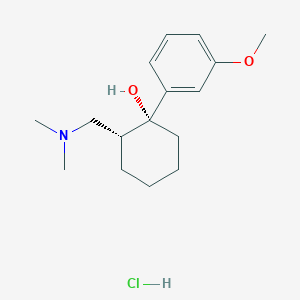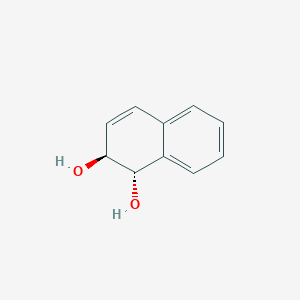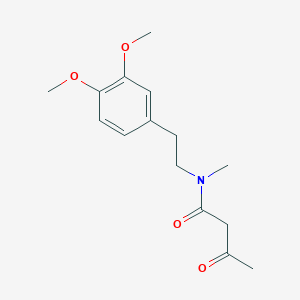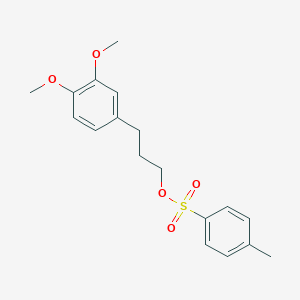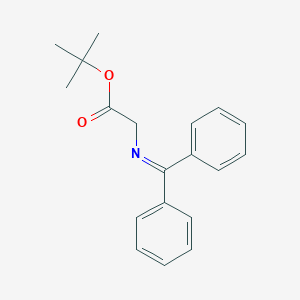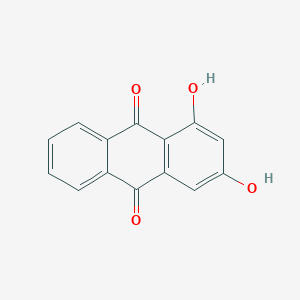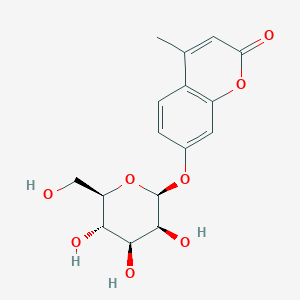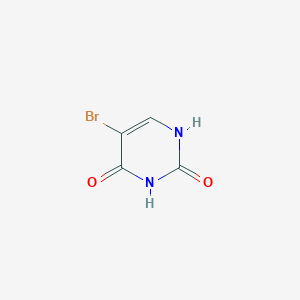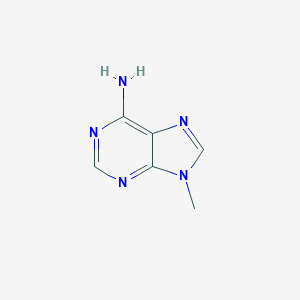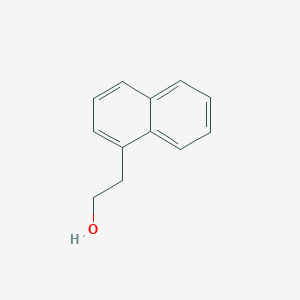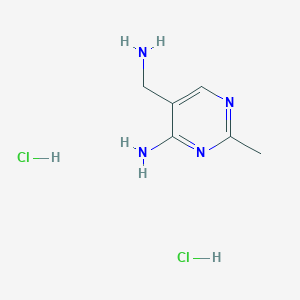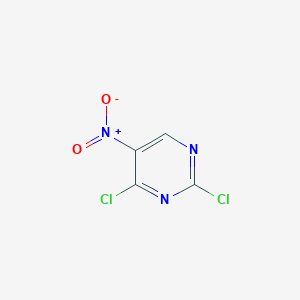
10-(t-Boc-amino)-1-decylbromide
説明
Synthesis Analysis
The synthesis of compounds similar to 10-(t-Boc-amino)-1-decylbromide often involves strategies that include the use of protective groups like Boc to safeguard amino functions during the reaction sequences. For instance, the synthesis and properties of N-t-amyloxycarbonylamino acids demonstrate a similar protective strategy, showcasing the versatility of using t-alkyl chloroformates for introducing protective groups under Schotten-Baumann conditions, which could be analogous to strategies employed for synthesizing 10-(t-Boc-amino)-1-decylbromide (Sakakibara et al., 1969).
Molecular Structure Analysis
The molecular structure of compounds like 10-(t-Boc-amino)-1-decylbromide is crucial for their reactivity and interaction with other molecules. The structural analysis often involves X-ray crystallography and NMR spectroscopy, providing insights into the conformations and stereochemistry critical for their reactivity and application in synthesis. For example, the crystal structure analysis of peptides can reveal the conformational preferences imposed by protective groups and substituents, as seen in studies of alpha-helical peptides (Inai et al., 2003).
科学的研究の応用
Application 1: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application: The Boc group is widely used for the protection of amines in organic synthesis. In this study, a method for high-temperature Boc deprotection of amino acids and peptides using a phosphonium ionic liquid is described .
- Methods of Application: The ionic liquid used in this method had low viscosity, high thermal stability, and demonstrated a catalytic effect. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Application 2: Boc Deprotection Using Deep Eutectic Solvent
- Summary of the Application: The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis. This study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .
- Methods of Application: The DES is used as a reaction medium plus catalyst. The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives .
- Results or Outcomes: The strategy resulted in excellent yields, and has advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods .
Application 3: Reduction of N-protected α-amino acids
- Summary of the Application: This study presents a rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H .
- Methods of Application: The method involves the conversion of N-protected amino acids into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H .
- Results or Outcomes: This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .
Application 4: Deprotection of Boc Amino Acids and Peptides at High Temperatures
- Summary of the Application: This study describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
- Results or Outcomes: The method is simple, effective, and environmentally compliant .
Application 5: Reduction of N-protected α-amino acids
- Summary of the Application: This study presents a rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H .
- Methods of Application: The method involves the conversion of N-protected amino acids into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H .
- Results or Outcomes: This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .
Application 6: Practical One-Pot Amidation
- Summary of the Application: This study presents a practical one-pot amidation method for N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines .
- Methods of Application: The method involves the conversion of N-protected amines into amides in a one-pot reaction .
- Results or Outcomes: This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
将来の方向性
特性
IUPAC Name |
tert-butyl N-(10-bromodecyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQOWAUUYVRAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405163 | |
| Record name | 10-(t-Boc-amino)-1-decylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(t-Boc-amino)-1-decylbromide | |
CAS RN |
887353-29-9 | |
| Record name | 10-(t-Boc-amino)-1-decylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



